molecular formula C16H14N6S B2730813 3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2415539-11-4

3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B2730813
CAS No.: 2415539-11-4
M. Wt: 322.39
InChI Key: SDHAMHZRTFYMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or proteins, disrupting biological pathways essential for the survival of pathogens . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties not found in simpler benzothiazole derivatives. This structural complexity allows for a broader range of interactions and applications in various fields of research and industry.

Properties

IUPAC Name

3-[3-[1,3-benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6S/c1-21(16-20-12-4-2-3-5-14(12)23-16)11-9-22(10-11)15-13(8-17)18-6-7-19-15/h2-7,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHAMHZRTFYMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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